Cas no 71092-71-2 (2-Cyclohexen-1-one, 3-(acetyloxy)-2-(4-pentenyl)-)

2-Cyclohexen-1-one, 3-(acetyloxy)-2-(4-pentenyl)- structure
71092-71-2 structure
Product Name:2-Cyclohexen-1-one, 3-(acetyloxy)-2-(4-pentenyl)-
CAS No:71092-71-2
MF:C13H18O3
MW:222.280224323273
CID:546051
PubChem ID:12474508
Update Time:2025-04-19

2-Cyclohexen-1-one, 3-(acetyloxy)-2-(4-pentenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclohexen-1-one, 3-(acetyloxy)-2-(4-pentenyl)-
    • (3-oxo-2-pent-4-enylcyclohexen-1-yl) acetate
    • DTXSID20499639
    • 71092-71-2
    • 3-Oxo-2-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate
    • Inchi: 1S/C13H18O3/c1-3-4-5-7-11-12(15)8-6-9-13(11)16-10(2)14/h3H,1,4-9H2,2H3
    • InChI Key: YQCDIYKCSJLMNF-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1CCCC(C=1CCCC=C)=O

Computed Properties

  • Exact Mass: 222.12564
  • Monoisotopic Mass: 222.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37
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